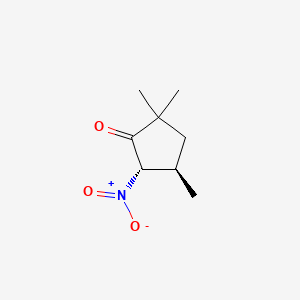
(4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one is a chiral compound with a unique structure that includes a cyclopentane ring substituted with nitro and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one typically involves the nitration of a suitable cyclopentane precursor. One common method includes the following steps:
Starting Material: The synthesis begins with 2,2,4-trimethylcyclopentanone.
Nitration: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate, acidic or basic aqueous conditions.
Major Products
Reduction: (4R,5S)-2,2,4-trimethyl-5-aminocyclopentan-1-one.
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Oxidation: (4R,5S)-2,2,4-trimethyl-5-carboxycyclopentan-1-one.
Aplicaciones Científicas De Investigación
(4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the stereochemistry of the compound allows for specific binding interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4R,5S)-2,2,4-trimethyl-5-aminocyclopentan-1-one: A reduction product of the nitro compound.
(4R,5S)-2,2,4-trimethyl-5-carboxycyclopentan-1-one: An oxidation product of the nitro compound.
(4R,5S)-2,2,4-trimethyl-5-thiocyclopentan-1-one: A substitution product where the nitro group is replaced by a thiol group.
Uniqueness
(4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one is unique due to its specific stereochemistry and the presence of both nitro and methyl groups on the cyclopentane ring. This combination of features makes it a valuable compound for studying stereochemical effects in chemical reactions and biological interactions.
Propiedades
Número CAS |
63296-76-4 |
|---|---|
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
(4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one |
InChI |
InChI=1S/C8H13NO3/c1-5-4-8(2,3)7(10)6(5)9(11)12/h5-6H,4H2,1-3H3/t5-,6+/m1/s1 |
Clave InChI |
ZGWQHWVJWVNLPX-RITPCOANSA-N |
SMILES isomérico |
C[C@@H]1CC(C(=O)[C@H]1[N+](=O)[O-])(C)C |
SMILES canónico |
CC1CC(C(=O)C1[N+](=O)[O-])(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















